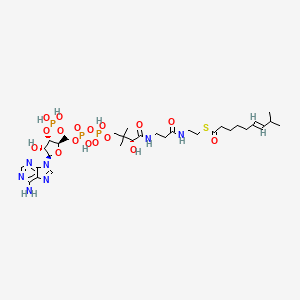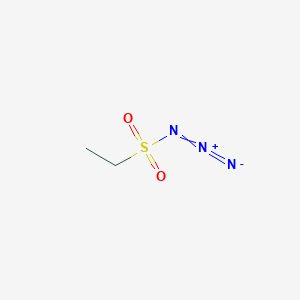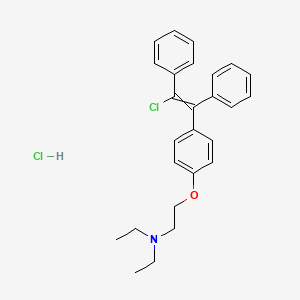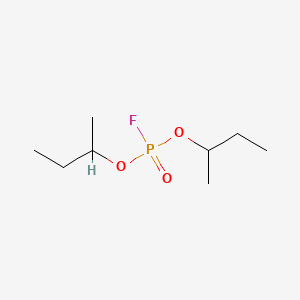
N-Trifluoroacetylalanylphenylalaninal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Trifluoroacetylalanylphenylalaninal is a synthetic organic compound with the molecular formula C14H15F3N2O3 It is characterized by the presence of trifluoroacetyl, alanyl, and phenylalaninal groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Trifluoroacetylalanylphenylalaninal typically involves the reaction of trifluoroacetic anhydride with alanylphenylalanine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to achieve high yields and purity of the compound. Quality control measures are implemented to ensure the consistency and reliability of the product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Trifluoroacetylalanylphenylalaninal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-Trifluoroacetylalanylphenylalaninal has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: this compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-Trifluoroacetylalanylphenylalaninal involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-Trifluoroacetylalanylphenylalaninal include other trifluoroacetyl derivatives and alanylphenylalanine analogs. Examples include:
- N-Trifluoroacetylalanylglycinal
- N-Trifluoroacetylalanylleucinal
Uniqueness
This compound is unique due to its specific combination of trifluoroacetyl, alanyl, and phenylalaninal groups
Eigenschaften
CAS-Nummer |
73488-89-8 |
|---|---|
Molekularformel |
C14H15F3N2O3 |
Molekulargewicht |
316.28 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-1-oxo-3-phenylpropan-2-yl]-2-[(2,2,2-trifluoroacetyl)amino]propanamide |
InChI |
InChI=1S/C14H15F3N2O3/c1-9(18-13(22)14(15,16)17)12(21)19-11(8-20)7-10-5-3-2-4-6-10/h2-6,8-9,11H,7H2,1H3,(H,18,22)(H,19,21)/t9-,11-/m0/s1 |
InChI-Schlüssel |
VXAHAUXVUCBTKF-ONGXEEELSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C=O)NC(=O)C(F)(F)F |
Kanonische SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



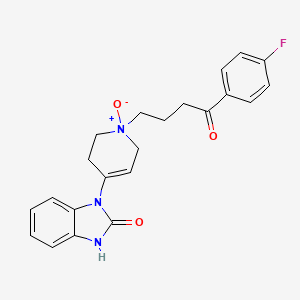
![N-[3-(Trifluoroacetyl)phenyl]formamide](/img/structure/B13415816.png)
![2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, monolithium trisodium salt](/img/structure/B13415835.png)
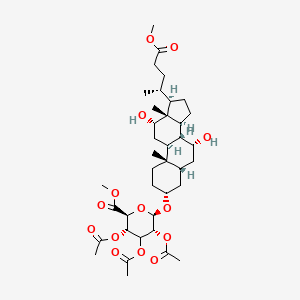
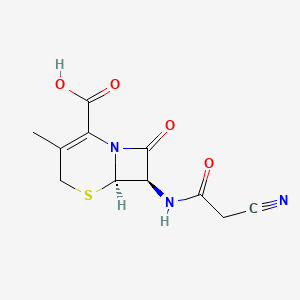
![1-Butyryl-4-[3-(4-hydroxy-phenyl)-allyl]-piperazine](/img/structure/B13415852.png)

